Methyl 2-hydroxy-6-pivalamidobenzoate
Description
Methyl 2-hydroxy-6-pivalamidobenzoate is a benzoic acid derivative characterized by a hydroxyl group at the 2-position, a pivalamido (tert-butylcarbamoyl) group at the 6-position, and a methyl ester moiety at the carboxylate position. Its applications span pharmaceutical intermediates, organic synthesis, and materials science, though its specific biological or industrial roles remain less documented in publicly available literature.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-6-hydroxybenzoate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-8-6-5-7-9(15)10(8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17) |
InChI Key |
OPCMCHDORZATIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 2-hydroxy-6-pivalamidobenzoate belongs to a family of substituted benzoates and benzamides. Key analogs for comparison include:
- Methyl 2-aminobenzoate (Methyl anthranilate): Lacks the pivalamido group, reducing steric hindrance and metabolic stability.
- Methyl 4-pivalamidobenzoate : Positional isomer with the pivalamido group at the 4-position, altering electronic effects on the aromatic ring.
- Ethyl 2-hydroxy-6-acetamidobenzoate : Features an ethyl ester and acetyl group instead of methyl and pivalamido groups, impacting solubility and hydrolysis kinetics.
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Chromatographic Behavior
- NMR and FTIR : The pivalamido group in this compound generates distinct $^1$H NMR signals (e.g., tert-butyl protons at δ ~1.2 ppm) and C=O stretching vibrations (~1650–1680 cm$^{-1}$) in FTIR, differentiating it from acetylated analogs (δ ~2.1 ppm for CH$_3$CO) .

- HPLC : Elution profiles vary significantly; for example, methyl shikimate (a structurally unrelated methyl ester) elutes earlier in reverse-phase HPLC due to lower hydrophobicity compared to pivalamido-substituted analogs .
Stability and Reactivity
The tert-butyl group in the pivalamido moiety enhances hydrolytic stability compared to acetamido or unsubstituted benzamides. For instance, methyl esters of labdatriene derivatives (e.g., 8(17),12,14-labdatriene methyl ester) exhibit moderate stability under acidic conditions, whereas this compound resists hydrolysis even at pH < 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

